molecular formula C10H8Br2O2 B14140628 2,2-Dibromo-3-phenylcyclopropanecarboxylic acid CAS No. 1205-31-8

2,2-Dibromo-3-phenylcyclopropanecarboxylic acid

Cat. No.: B14140628
CAS No.: 1205-31-8
M. Wt: 319.98 g/mol
InChI Key: ZRYYLFBAOCSPMW-UHFFFAOYSA-N
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Description

2,2-Dibromo-3-phenylcyclopropanecarboxylic acid is an organic compound characterized by the presence of two bromine atoms, a phenyl group, and a cyclopropane ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dibromo-3-phenylcyclopropanecarboxylic acid typically involves the bromination of 3-phenylcyclopropanecarboxylic acid. The reaction is carried out in the presence of bromine (Br2) and a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the 2,2-positions.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dibromo-3-phenylcyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of hydroxyl derivatives.

    Reduction Reactions: The compound can be reduced to form 3-phenylcyclopropanecarboxylic acid by using reducing agents like zinc and hydrochloric acid.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or ketones, depending on the oxidizing agent used.

Common Reagents and Conditions:

    Substitution: Nucleophiles like NaOH or KOH in aqueous or alcoholic solutions.

    Reduction: Zinc dust and hydrochloric acid under reflux conditions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products:

    Substitution: Hydroxyl derivatives.

    Reduction: 3-phenylcyclopropanecarboxylic acid.

    Oxidation: Carboxylic acids or ketones.

Scientific Research Applications

2,2-Dibromo-3-phenylcyclopropanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dibromo-3-phenylcyclopropanecarboxylic acid involves its interaction with various molecular targets. The bromine atoms and the cyclopropane ring play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

    2,3-Dibromo-3-phenylpropanoic acid: Similar in structure but differs in the position of bromine atoms and the absence of a cyclopropane ring.

    3-Phenylcyclopropanecarboxylic acid: Lacks the bromine atoms, making it less reactive in certain chemical reactions.

Properties

CAS No.

1205-31-8

Molecular Formula

C10H8Br2O2

Molecular Weight

319.98 g/mol

IUPAC Name

2,2-dibromo-3-phenylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H8Br2O2/c11-10(12)7(8(10)9(13)14)6-4-2-1-3-5-6/h1-5,7-8H,(H,13,14)

InChI Key

ZRYYLFBAOCSPMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(C2(Br)Br)C(=O)O

Origin of Product

United States

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